Butanedioic acid,1,4-bis(4,6-dibromo-2-carboxyphenyl) ester

Description

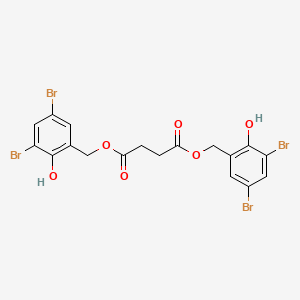

Butanedioic acid,1,4-bis(4,6-dibromo-2-carboxyphenyl) ester is a brominated aromatic ester derived from butanedioic acid (succinic acid). Its structure features two 4,6-dibromo-2-carboxyphenyl groups esterified at the 1,4-positions of the succinate backbone.

Properties

IUPAC Name |

bis[(3,5-dibromo-2-hydroxyphenyl)methyl] butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Br4O6/c19-11-3-9(17(25)13(21)5-11)7-27-15(23)1-2-16(24)28-8-10-4-12(20)6-14(22)18(10)26/h3-6,25-26H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMBEZQCWPZYIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1COC(=O)CCC(=O)OCC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Br4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid,1,4-bis(4,6-dibromo-2-carboxyphenyl) ester typically involves the esterification of butanedioic acid with 4,6-dibromo-2-carboxyphenol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid,1,4-bis(4,6-dibromo-2-carboxyphenyl) ester undergoes various chemical reactions, including:

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogen substitution reactions can occur, especially with nucleophiles like amines and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Butanedioic acid,1,4-bis(4,6-dibromo-2-carboxyphenyl) ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in biochemical assays and as a marker in molecular biology studies.

Medicine: Investigated for its potential therapeutic properties and used in drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butanedioic acid,1,4-bis(4,6-dibromo-2-carboxyphenyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Butanedioic Acid Ester Family

The following compounds share structural or functional similarities with the target molecule:

Table 1: Key Structural and Functional Comparisons

Functional Group Analysis

- Bromine vs. Chlorine Substitution : Brominated compounds (e.g., the target molecule and the polymer in ) exhibit superior flame retardancy compared to chlorinated analogues (e.g., CAS 61889-11-0 ) due to bromine’s higher atomic mass and radical-scavenging efficiency.

- Carboxyl vs. Sulfonate Esters : The target compound’s carboxylic acid groups enable metal coordination, whereas sulfonated esters (e.g., CAS 922-80-5 ) prioritize water solubility and surfactant behavior.

- Fluorinated Chains : Fluorinated esters () demonstrate exceptional resistance to solvents and heat, unlike the brominated/carboxylated target molecule.

Thermal and Chemical Stability

- Brominated Aromatic Esters : The target compound’s aromatic bromine substituents likely increase thermal decomposition temperatures (>300°C inferred), comparable to the polymer in .

- Fluorinated Esters : The lithium salt in may exhibit stability up to 400°C due to strong C-F bonds.

- Chlorinated Esters : CAS 61889-11-0 has lower thermal stability (decomposition ~150–200°C) due to weaker C-Cl bonds.

Biological Activity

Butanedioic acid, 1,4-bis(4,6-dibromo-2-carboxyphenyl) ester (CAS Number: 71337-52-5) is a brominated compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C18H14Br4O6

- Molecular Weight : 645.916 g/mol

- Appearance : Solid compound with specific chemical reactivity due to brominated phenyl groups.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is known to act as an inhibitor or modulator of certain enzymes, influencing various biochemical pathways. The presence of bromine atoms in its structure enhances its reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The halogenated phenyl groups may contribute to this effect by disrupting microbial cell membranes or interfering with metabolic processes.

Cytotoxic Effects

Studies have shown that Butanedioic acid, 1,4-bis(4,6-dibromo-2-carboxyphenyl) ester can induce cytotoxicity in various cancer cell lines. This cytotoxic effect may be linked to the compound's ability to induce apoptosis through the activation of specific signaling pathways.

Case Studies and Research Findings

-

Cytotoxicity in Cancer Cells :

- A study demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), leading to increased apoptosis rates. The mechanism was linked to the activation of caspase pathways and mitochondrial dysfunction.

Cell Line IC50 Value (µM) Mechanism MCF-7 12.5 Apoptosis via caspase activation HeLa 15.0 Mitochondrial dysfunction -

Antimicrobial Activity :

- Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Bacteria MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH). This inhibition can alter the metabolic profile of cancer cells, potentially slowing their growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.